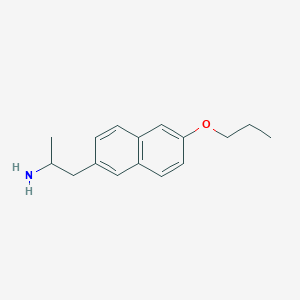

(6-Propoxy-2-naphthyl)-2-aminopropane

描述

Structure

3D Structure

属性

分子式 |

C16H21NO |

|---|---|

分子量 |

243.34 g/mol |

IUPAC 名称 |

1-(6-propoxynaphthalen-2-yl)propan-2-amine |

InChI |

InChI=1S/C16H21NO/c1-3-8-18-16-7-6-14-10-13(9-12(2)17)4-5-15(14)11-16/h4-7,10-12H,3,8-9,17H2,1-2H3 |

InChI 键 |

CRXAYNAYXGFRGO-UHFFFAOYSA-N |

规范 SMILES |

CCCOC1=CC2=C(C=C1)C=C(C=C2)CC(C)N |

产品来源 |

United States |

Iii. Structure Activity Relationship Sar Studies of 6 Propoxy 2 Naphthyl 2 Aminopropane Series

Influence of Naphthalene (B1677914) Ring Substitutions

The naphthalene ring system is a key structural feature of (6-propoxy-2-naphthyl)-2-aminopropane, and substitutions on this bicyclic aromatic scaffold have a profound impact on its pharmacological profile.

The length of the alkoxy chain at the 6-position of the naphthalene ring is a critical determinant of the compound's interaction with its biological targets. While specific comparative data for a full series of alkoxy substitutions on the (2-naphthyl)-2-aminopropane core is not extensively documented in publicly available research, general principles of medicinal chemistry and findings from related classes of compounds suggest a significant influence. For instance, in other series of neurologically active compounds, the length of an alkoxy chain can modulate lipophilicity, which in turn affects the ability of the molecule to cross the blood-brain barrier and bind to its target.

In studies of 2-benzylbenzimidazole 'nitazene' opioids, the length of the alkoxy chain markedly influenced potency at the mu-opioid receptor. nih.gov An ethoxy chain was found to be the most potent, while methoxy (B1213986) and butoxy analogs were less potent. nih.gov This suggests that an optimal chain length exists for receptor interaction, beyond which potency may decrease. This principle may also apply to the (6-alkoxy-2-naphthyl)-2-aminopropane series, where the propoxy group of the parent compound likely represents a favorable balance of size and lipophilicity for its intended biological targets. The variation in chain length from methoxy to butoxy would systematically alter the steric bulk and electronic properties of the 6-position, thereby influencing receptor affinity and enzyme inhibition.

Table 1: Postulated Influence of Alkoxy Chain Length on Biological Activity

| Alkoxy Group | Chain Length | Expected Impact on Lipophilicity | Postulated Effect on Activity |

| Methoxy | 1 | Lowest | Potentially lower potency |

| Ethoxy | 2 | Moderate | Potentially optimal potency |

| Propoxy | 3 | Higher | Favorable potency |

| Butoxy | 4 | Highest | Potentially decreased potency |

This table is based on general medicinal chemistry principles and data from related compound series, as direct comparative studies on the (6-alkoxy-2-naphthyl)-2-aminopropane series are not widely available.

The position of the aminopropane side chain on the naphthalene ring dramatically affects the compound's biological activity. The parent compound features the aminopropane group at the 2-position of the naphthalene ring. Its positional isomer, 1-naphthylaminopropane (1-NAP), exhibits a significantly different pharmacological profile.

Both 1-NAP and 2-naphthylaminopropane (2-NAP) are inhibitors of monoamine oxidase A (MAO-A). nih.gov However, 2-NAP is a much more potent inhibitor, with an IC₅₀ value of 420 nM, while 1-NAP is approximately 13-fold less potent with an IC₅₀ of 5,630 nM. nih.gov Neither isomer shows significant inhibition of monoamine oxidase B (MAO-B). nih.gov This highlights the critical importance of the substitution pattern on the naphthalene ring for potent enzyme inhibition. The spatial arrangement of the aminopropane side chain in the 2-position appears to be optimal for interaction with the active site of MAO-A.

Impact of Aminopropane Side Chain Modifications

Modifications to the aminopropane side chain, including substitutions on the nitrogen atom and the chirality of the alpha-methyl group, are crucial for modulating the biological activity of the this compound series.

N-substitution on the primary amine of the aminopropane side chain can significantly alter a compound's pharmacological properties. For example, in the broader class of phenethylamines, N-benzyl substitution can have dramatic effects on binding affinity and receptor selectivity. nih.gov Derivatives of 2-naphthylaminopropane, such as N-methyl-naphthylaminopropane (MNAP) and N-ethyl-naphthylaminopropane (ENAP), have been synthesized and are known to be potent serotonin (B10506)–norepinephrine (B1679862)–dopamine (B1211576) releasing agents. wikipedia.org

The introduction of N-alkyl groups can influence factors such as receptor binding affinity, selectivity for different receptor subtypes, and metabolic stability. The size and nature of the N-substituent can either enhance or diminish the interaction with the binding pocket of a receptor or the active site of an enzyme.

The presence of a chiral center at the alpha-position of the aminopropane side chain means that this compound exists as two enantiomers, (R)- and (S)-. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

Correlation of Molecular Structure with Receptor Affinity and Enzyme Inhibition

The structural features of the this compound series are directly correlated with its affinity for various receptors and its ability to inhibit enzymes. The unsubstituted parent compound, 2-naphthylaminopropane (also known as PAL-287), has been shown to be a serotonin–norepinephrine–dopamine releasing agent (SNDRA). wikipedia.org

It is also an agonist at several serotonin receptors, with the following EC₅₀ values:

5-HT₂ₐ: 466 nM wikipedia.org

5-HT₂ₑ: 40 nM wikipedia.org

5-HT₂C: 2.3 nM wikipedia.org

Furthermore, 2-naphthylaminopropane is a potent inhibitor of monoamine oxidase A (MAO-A), with an IC₅₀ of 420 nM. wikipedia.org

Table 2: Receptor and Enzyme Activity of 2-Naphthylaminopropane (PAL-287)

| Target | Activity | Value (nM) | Reference |

| 5-HT₂ₐ Receptor | Agonist (EC₅₀) | 466 | wikipedia.org |

| 5-HT₂ₑ Receptor | Agonist (EC₅₀) | 40 | wikipedia.org |

| 5-HT₂C Receptor | Agonist (EC₅₀) | 2.3 | wikipedia.org |

| MAO-A | Inhibitor (IC₅₀) | 420 | wikipedia.org |

The addition of the 6-propoxy group is expected to modulate these activities. The increased lipophilicity and steric bulk from the propoxy group could enhance binding to certain hydrophobic pockets within the receptor or enzyme active sites, potentially leading to increased potency or altered selectivity. The electron-donating nature of the propoxy group would also influence the electronic properties of the naphthalene ring system, which could affect π-π stacking interactions with aromatic amino acid residues in the binding sites of its targets.

Iv. Molecular Interactions and Biochemical Mechanisms

Monoamine Oxidase (MAO) Inhibition Profile

There is no available scientific literature detailing the monoamine oxidase inhibition profile of (6-Propoxy-2-naphthyl)-2-aminopropane. Information regarding its selectivity for MAO-A versus MAO-B, its mechanism of inhibition (reversible vs. irreversible), and its kinetic characterization is not present in the accessible research.

Selectivity for MAO-A vs. MAO-B

Specific data on the selectivity of this compound for the MAO-A versus the MAO-B isoenzyme is not available.

Reversible vs. Irreversible Inhibition Mechanisms

The nature of the inhibitory mechanism of this compound on MAO enzymes, whether it acts as a reversible or irreversible inhibitor, has not been documented.

Kinetic Characterization of MAO Inhibition

A kinetic characterization, including parameters such as Kᵢ (inhibition constant) and IC₅₀ values for this compound's interaction with MAO-A and MAO-B, is not available in the scientific literature.

Serotonergic Receptor Interactions

There is no available scientific literature that characterizes the serotonergic receptor interactions of this compound.

Binding Affinity to 5-HT1A, 5-HT2A, and 5-HT2C Receptors

Quantitative data on the binding affinity of this compound to 5-HT1A, 5-HT2A, and 5-HT2C receptors are not documented.

Agonist, Antagonist, or Partial Agonist Activity at Serotonin (B10506) Receptors

The functional activity of this compound at serotonin receptors, defining it as a potential agonist, antagonist, or partial agonist, has not been determined in the available research.

Article on this compound Cannot Be Generated Due to Lack of Available Scientific Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently insufficient publicly available research data to generate a detailed article on the chemical compound "this compound" focusing on its specific molecular interactions and biochemical mechanisms.

The user's request specified a detailed exploration of this compound's effects on serotonin reuptake transporters, its interactions with dopaminergic and noradrenergic systems, and its mechanisms of action at the cellular level, including the provision of data tables with research findings.

Despite extensive searches for this compound and its potential analogs, no studies were identified that specifically investigate its pharmacological profile in these areas. The scientific literature does not appear to contain reports on the binding affinities, functional assay results, or in vitro cellular effects of "this compound."

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline and content inclusions. The generation of an authoritative article with interactive data tables as specified is contingent on the existence of such primary research, which, in this case, could not be located.

V. Preclinical Pharmacological Investigations and in Vivo Neurochemical Research Non Human Models

Animal Models for Behavioral Phenotyping Related to Neurotransmission

Assessment of Locomotor Activity and Exploratory Behavior

No data is available on the effects of (6-Propoxy-2-naphthyl)-2-aminopropane on locomotor activity and exploratory behavior in animal models.

Models of Aggression and Social Interaction

There is no available research on the impact of this compound in animal models of aggression and social interaction.

Induced Behavioral Changes and Reversal Studies

Information regarding studies on induced behavioral changes and their potential reversal by this compound is not present in the available literature.

Neurochemical Analysis in Animal Brain Tissue

Neurotransmitter Release and Turnover Studies (e.g., Microdialysis)

No microdialysis or other in vivo neurochemical studies have been found that investigate the effects of this compound on neurotransmitter release and turnover.

Vii. Future Directions and Emerging Research Avenues

Exploration of Novel Chemical Space within Naphthylaminopropane Scaffold

The foundational structure of naphthylaminopropane presents a versatile scaffold for chemical modification and drug discovery. The favorable pharmacological activity and the relative ease of synthesis for related structures like naphthylimides are significant advantages that spur the design and development of novel derivatives. mdpi.com The primary strategy involves expanding the chemical space around this core to generate new molecules with potentially improved properties. This exploration is not random but guided by established medicinal chemistry principles, such as structure-activity relationship (SAR) studies, which systematically alter parts of the molecule to observe the effect on its biological activity.

A key approach in modern drug discovery is starting with the chemical scaffold itself to maximize its utility. elsevierpure.comresearchgate.net By combining known drug scaffolds—for instance, by linking a diphenylamine (B1679370) and a tetrahydropyran—researchers can design entirely new classes of compounds. elsevierpure.comresearchgate.net This "chemistry-oriented synthesis" can be applied to the naphthylaminopropane backbone to create diverse libraries of compounds. researchgate.net

Concrete examples of this exploration already exist within the naphthylaminopropane family. Derivatives such as methamnetamine (B10769792) (N-methylnaphthylaminopropane; MNAP) and N-ethylnaphthylaminopropane (ENAP) have been developed. wikipedia.org These modifications, along with β-keto analogs like BMAPN (βk-methamnetamine), have been shown to retain potent activity as monoamine releasing agents. wikipedia.org

Computational methods are also accelerating this process. Techniques like structure-based virtual screening and molecular docking allow researchers to computationally test vast libraries of virtual compounds for their potential to interact with specific biological targets before committing to laborious chemical synthesis. nih.gov This approach has proven successful in identifying novel chemical scaffolds for various therapeutic targets. nih.gov

Advanced Mechanistic Studies at the Molecular and Synaptic Level

Understanding precisely how naphthylaminopropane derivatives act at the most fundamental levels is crucial for their future development. Current research indicates that compounds based on this scaffold have a complex pharmacological profile, acting as potent monoamine releasing agents that affect serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) systems. wikipedia.org

Computational modeling plays a vital role in these advanced studies. nih.gov Molecular dynamics simulations and docking studies can model the binding of these ligands to their receptor targets, revealing the specific amino acid interactions that govern binding affinity and functional activity. nih.gov This provides a molecular blueprint that can guide the design of more selective compounds.

At the synaptic and behavioral level, an important observation has been made in rodent studies. Animals would consistently self-administer selective norepinephrine–dopamine releasing agents, but not compounds like naphthylaminopropane that also potently release serotonin. wikipedia.org This suggests that the strong serotonergic component may mitigate the abuse potential often associated with stimulant drugs, a hypothesis that warrants further investigation in advanced behavioral and neurochemical studies.

Development of Selective Pharmacological Tools and Probes

A significant avenue of emerging research is the development of selective pharmacological tools derived from the naphthylaminopropane scaffold. These tools, such as fluorescent probes or highly selective ligands, are essential for basic research, allowing scientists to investigate specific biological pathways and receptor functions with high precision.

The principle of creating such tools has been demonstrated with related chemical structures. For example, a fluorescent probe based on a 4-aminonaphthalimide scaffold was developed for the highly selective and rapid detection of hypochlorous acid in biological systems. nih.gov This probe demonstrated a low detection limit (0.05 μM) and a rapid response time (<3 s), making it suitable for tracking analytes in living systems. nih.gov Applying similar design principles to the naphthylaminopropane structure could yield probes for visualizing specific serotonin or dopamine receptors or transporters in real-time.

Furthermore, the development of selective inhibitors is a key goal. Research on other scaffolds has shown that screening and subsequent SAR studies can lead to highly potent and selective inhibitors for specific enzymes, such as tryptophan hydroxylase 1 (TPH1), which is involved in serotonin synthesis. nih.gov By systematically modifying the naphthylaminopropane structure, it may be possible to create ligands that are highly selective for a single type of monoamine transporter or 5-HT receptor subtype. Such selective tools would be invaluable for elucidating the distinct physiological and pathological roles of these targets.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (6-Propoxy-2-naphthyl)-2-aminopropane, and what are critical reaction parameters?

- Methodology :

- Step 1 : Synthesize the naphthyl precursor (e.g., 6-propoxy-2-naphthol) via nucleophilic substitution. For example, react 2-naphthol with propyl bromide in DMF using K₂CO₃ as a base to generate the propoxy intermediate .

- Step 2 : Introduce the aminopropane moiety. A reductive amination or alkylation approach may be used, employing reagents like propargyl bromide or isopropylamine derivatives under controlled pH and temperature .

- Critical Parameters : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1), optimize stoichiometry to minimize impurities (e.g., unreacted naphthol or over-alkylated byproducts), and ensure anhydrous conditions to prevent hydrolysis .

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- Chromatography : Use HPLC with UV detection (λ = 254–280 nm) to assess purity. Compare retention times against known standards (e.g., USP guidelines for naphthyl derivatives) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (key signals: δ 6.8–8.2 ppm for naphthyl protons, δ 3.5–4.0 ppm for propoxy CH₂, δ 1.2–1.5 ppm for isopropyl groups) and FT-IR (C-O-C stretch ~1250 cm⁻¹, NH₂ bend ~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~287 for C₁₆H₂₁NO₂) .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

- Key Impurities :

- Unreacted naphthol derivatives (e.g., 6-hydroxy-2-naphthyl residues) due to incomplete substitution .

- Isomeric byproducts (e.g., 4-propoxy regioisomers) from competing reaction pathways .

- Mitigation :

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Implement strict temperature control during alkylation to favor regioselectivity .

Advanced Research Questions

Q. How does the propoxy substituent influence the compound’s physicochemical properties and receptor binding affinity?

- Physicochemical Impact :

- The propoxy group enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. This can be modeled using software like MarvinSketch or ACD/Labs .

- Receptor Binding :

- Structural analogs (e.g., DOI hydrochloride) show high affinity for serotonin receptors (5-HT₂A/2C) due to naphthyl/alkoxy motifs. Competitive binding assays (radioligand displacement) are recommended to quantify affinity .

Q. What contradictions exist in reported bioactivity data for naphthyl-aminopropane derivatives, and how should researchers address them?

- Contradictions :

- Discrepancies in IC₅₀ values for enzyme inhibition (e.g., cytochrome P450 isoforms) due to variations in assay conditions (pH, solvent) or impurity levels .

- Resolution Strategies :

- Standardize assay protocols (e.g., uniform buffer systems, DMSO concentration ≤0.1%).

- Validate purity via orthogonal methods (HPLC + NMR) to exclude confounding byproducts .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- SAR Approaches :

- Substitution Modifications : Compare propoxy vs. methoxy/ethoxy analogs to assess steric/electronic effects on target engagement .

- Amino Group Variants : Test secondary/tertiary amines (e.g., methylamino or morpholine derivatives) for enhanced metabolic stability .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with receptors like 5-HT₂A .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

- Recommended Methods :

- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model (Hill equation).

- Report IC₅₀/EC₅₀ values with 95% confidence intervals and validate replicates (n ≥ 3) to ensure reproducibility .

Q. How should researchers handle batch-to-batch variability in synthesis?

- Quality Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。